N-[4-(methylsulfonyl)phenyl]glycinamide
Description
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
2-amino-N-(4-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C9H12N2O3S/c1-15(13,14)8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
InChI Key |
DFEKLGGGICHNCY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Imine Intermediate Formation
The synthesis begins with the condensation of 4-(methylsulfonyl)aniline and glyoxalic acid in a methanol or tetrahydrofuran (THF) solvent system. The reaction proceeds at 45–55°C under inert conditions to form an imine intermediate. Palladium on carbon (5% w/w) and hydrogen gas (10 atm) facilitate the reduction of the imine to N-[4-(methylsulfonyl)phenyl]glycine over 12 hours. Sodium carbonate is often added to neutralize acidic byproducts, enhancing reaction efficiency.
Carboxylic Acid to Amide Conversion
The glycine derivative is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with aqueous ammonia yields the target glycinamide. This step typically achieves 93–95% yield with high purity (≥99%) after recrystallization.
Key Data:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Imine formation | MeOH, 50°C, 12 h | 94.2% | 99.5% |
| Reduction | Pd/C, H₂ (10 atm), 50°C | 93.5% | 99.6% |
| Amidation | NH₃ (aq), 0°C, 1 h | 95.0% | 99.3% |
Direct Amide Coupling Using Carbodiimide Reagents
Coupling of 4-(Methylsulfonyl)aniline and Glycine Derivatives
A two-step approach involves protecting glycine’s amine group with tert-butoxycarbonyl (Boc) to prevent side reactions. The Boc-protected glycine is then coupled with 4-(methylsulfonyl)aniline using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). Deprotection with trifluoroacetic acid (TFA) yields the final product.
Ultrasonication-Assisted Optimization
Ultrasonication at 30°C reduces reaction time from 12 hours to 1–2 hours, improving yields by 10–15% compared to conventional methods. This technique enhances reagent interaction and minimizes thermal degradation.
Comparative Data:
| Method | Time (h) | Yield | Purity |
|---|---|---|---|
| Conventional | 12 | 80–83% | 98% |
| Ultrasonication | 1–2 | 92–95% | 99% |
Solid-Phase Synthesis with Sulfonamide Precursors
Sulfonyl Chloride Activation
4-(Methylsulfonyl)benzenesulfonyl chloride is reacted with glycinamide in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate. While this method primarily yields sulfonamides, strategic modification—such as using glycinamide’s primary amine—directs the reaction toward the desired amide.
Catalytic Enhancements
Silica-supported fluoroboric acid (HBF₄·SiO₂) catalyzes the reaction at 75°C, achieving 88% yield in 3 hours. This heterogeneous catalyst simplifies purification and enables reuse across multiple batches.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling 4-(methylsulfonyl)aniline and glycine ethyl ester in the presence of potassium carbonate facilitates amide bond formation without solvents. This method reduces waste and achieves 85% yield with minimal energy input.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactor systems enable precise control over reaction parameters (temperature, pressure) during the hydrogenation step, reducing palladium catalyst loading by 40% and improving throughput.
Crystallization Optimization
Antisolvent crystallization using ethyl acetate and heptane mixtures enhances product purity to >99.5% . Process analytical technology (PAT) monitors crystal size distribution in real time, ensuring consistency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methylsulfonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[4-(methylsulfonyl)phenyl]glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(methylsulfonyl)phenyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares N-[4-(methylsulfonyl)phenyl]glycinamide to structurally and functionally related compounds, focusing on substituent effects, molecular properties, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound likely enhances binding to charged or polar residues in target proteins compared to sulfanyl (-SCH₃) or methoxy (-OCH₃) groups .
- Halogen Effects : Chloro substituents (e.g., in ) may enhance lipophilicity and membrane permeability but could introduce toxicity risks .
Physicochemical Properties
Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
